![molecular formula C17H19ClN2O B6487851 2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide CAS No. 1286712-03-5](/img/structure/B6487851.png)
2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide
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Overview
Description
2-(2-Chlorophenyl)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (CPAC) is a novel small molecule that has recently been developed for use in a variety of scientific research applications. CPAC is a member of the arylacetamide family and has been used in a variety of biochemical and physiological studies. CPAC has a number of advantages over other compounds in its class, including its low toxicity and its ability to be used in a wide range of laboratory experiments.
Scientific Research Applications
Anticancer Potential
The organic ligand derived from this compound has been evaluated for its anticancer activity. In particular, it exhibited potential activity against human colon adenocarcinoma (HT29) and human lung cancer (A549) cell lines . Further studies could elucidate its mode of action and potential applications in cancer therapy.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its targets in a manner similar to other heterocyclic compounds .
Biochemical Pathways
It’s worth noting that heterocyclic compounds like imidazole and indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-19-10-4-6-15(19)12-20(14-8-9-14)17(21)11-13-5-2-3-7-16(13)18/h2-7,10,14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBYDUFODDBOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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